molecular formula C22H29N3O4 B13356474 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B13356474
M. Wt: 399.5 g/mol
InChI Key: OHQFMWGYADGDNX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a piperidine ring conjugated to a benzyl group through one nitrogen ring atom.

Preparation Methods

The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves multiple steps. One common method includes the use of 3,4-dimethoxybenzyl chloride and 4-piperidone as starting materials. The reaction typically proceeds through a nucleophilic substitution reaction where the piperidone nitrogen attacks the benzyl chloride, forming the piperidinyl intermediate. This intermediate is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid under acidic conditions to yield the final product .

Chemical Reactions Analysis

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is known to interact with beta-secretase 1, which is involved in the cleavage of amyloid precursor protein .

Comparison with Similar Compounds

Similar compounds include:

N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C22H29N3O4/c1-14-11-15(2)23-21(26)20(14)22(27)24-17-7-9-25(10-8-17)13-16-5-6-18(28-3)19(12-16)29-4/h5-6,11-12,17H,7-10,13H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

OHQFMWGYADGDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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